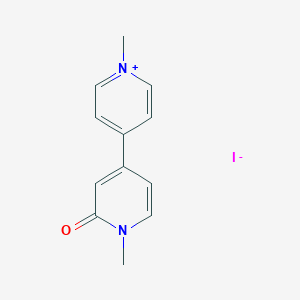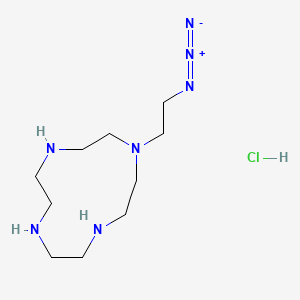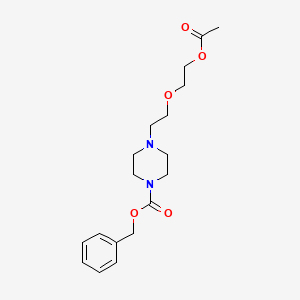
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester is a chemical compound with the molecular formula C18H26N2O5 and a molecular weight of 350.41 g/mol. This compound is an intermediate in the synthesis of substituents of Quetiapine-related compounds. It is known for its solubility in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
Preparation Methods
The synthesis of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves multiple steps. One common synthetic route includes the reaction of N-Boc piperazine with triethylamine in acetonitrile, followed by the addition of ethyl bromoacetate . The reaction mixture is then cooled to 0°C and stirred for several hours. The resulting product is purified through crystallization or chromatography techniques . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethyl acetate, as well as catalysts and temperature control . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.
Biology: The compound is used in the synthesis of biologically active molecules, such as antibacterial and antifungal agents.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those related to Quetiapine.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves its interaction with molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, enhancing favorable interactions with macromolecules . This allows the compound to act as an intermediate in the synthesis of various biologically active molecules, influencing pathways related to antibacterial, antifungal, anticancer, and other activities .
Comparison with Similar Compounds
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester can be compared with similar compounds such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine core but differs in its ester group and molecular structure.
4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester: This compound has a hydroxyethyl group instead of the acetoxyethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl 4-[2-(2-acetyloxyethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-16(21)24-14-13-23-12-11-19-7-9-20(10-8-19)18(22)25-15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |
InChI Key |
ZDVLNNHUKPYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



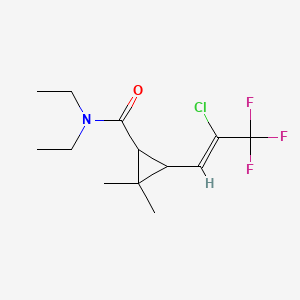
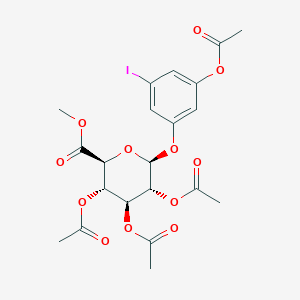

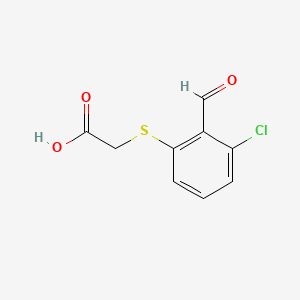
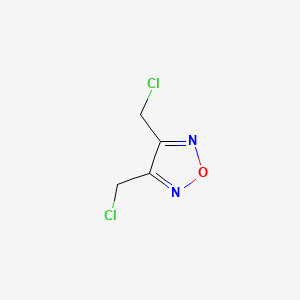
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
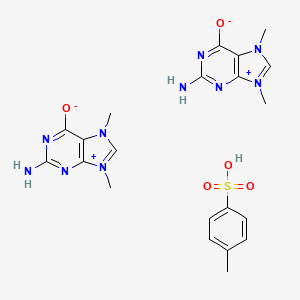
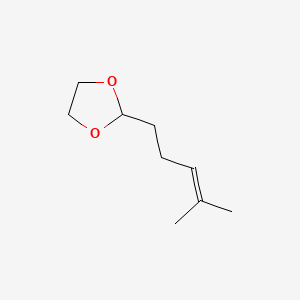
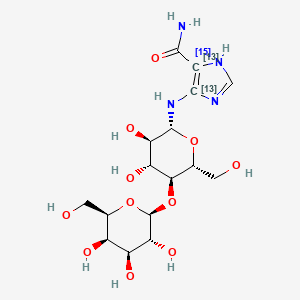
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
